2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
Overview
Description
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features an indole moiety, a piperidine ring, and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the isoquinoline ring via a Pictet-Spengler reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indole derivatives .
Scientific Research Applications
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine and isoquinoline rings contribute to the compound’s overall binding affinity and specificity . These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and piperine have similar structural features and pharmacological properties.
Isoquinoline Derivatives: Compounds like berberine and papaverine share the isoquinoline structure and are known for their medicinal properties.
Uniqueness
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of the indole, piperidine, and isoquinoline moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-18-23-14-22(29-2)9-10-24(23)26-25(18)17-27-12-5-8-21(16-27)28-13-11-19-6-3-4-7-20(19)15-28/h3-4,6-7,9-10,14,21,26H,5,8,11-13,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBHOBODSVVHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)CN3CCCC(C3)N4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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